2-amino-5-ethyl-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Overview
Description
2-amino-5-ethyl-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound with a molecular formula of C7H9N5O and a molecular weight of 179.18 g/mol . This compound is part of the triazolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-ethyl-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can be achieved through various methods. One efficient method involves the reaction of 3,5-diamino-1,2,4-triazole with 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . This reaction is typically carried out under mild conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the triazolopyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance the reaction efficiency and yield . This method is catalyst-free and eco-friendly, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-amino-5-ethyl-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-amino-5-ethyl-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-amino-5-ethyl-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets. For instance, it has been found to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By binding to the active site of CDK2, this compound can prevent the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its inhibitory effects on CDK2.
Uniqueness
2-amino-5-ethyl-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
2-amino-5-ethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c1-2-4-3-5(13)12-7(9-4)10-6(8)11-12/h3H,2H2,1H3,(H3,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZGWBGIWYZODB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N2C(=N1)N=C(N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001190731 | |
Record name | [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 2-amino-5-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001190731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251924-66-9 | |
Record name | [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 2-amino-5-ethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1251924-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 2-amino-5-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001190731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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